molecular formula C21H34O3 B074545 5alpha-androstan-3alpha,17beta-diol 3-acetate CAS No. 1600-76-6

5alpha-androstan-3alpha,17beta-diol 3-acetate

Cat. No.: B074545
CAS No.: 1600-76-6
M. Wt: 334.5 g/mol
InChI Key: MENYRVLDWKVWLK-YRQPXTNQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5alpha-androstan-3alpha,17beta-diol 3-acetate is a complex organic compound with significant importance in various scientific fields. This compound is a derivative of the cyclopenta[a]phenanthrene structure, which is a core structure in many biologically active molecules, including steroids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5alpha-androstan-3alpha,17beta-diol 3-acetate typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the cyclopenta[a]phenanthrene core: This step involves cyclization reactions, often using Friedel-Crafts alkylation or acylation.

    Introduction of hydroxyl and acetate groups: This is achieved through selective hydroxylation and acetylation reactions. Common reagents include acetic anhydride and pyridine for acetylation, and various oxidizing agents for hydroxylation.

    Stereoselective synthesis: Ensuring the correct stereochemistry at multiple chiral centers is crucial. This is often achieved using chiral catalysts or starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized versions of the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and automated control of reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5alpha-androstan-3alpha,17beta-diol 3-acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to remove the acetate group, yielding the corresponding alcohol.

    Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Chromium trioxide, pyridinium chlorochromate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various nucleophiles like amines, thiols, and alcohols for substitution reactions.

Major Products

    Oxidation: Formation of ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5alpha-androstan-3alpha,17beta-diol 3-acetate has numerous applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its role in biological processes, particularly those involving steroid hormones.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5alpha-androstan-3alpha,17beta-diol 3-acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may bind to steroid hormone receptors, influencing gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: Shares the cyclopenta[a]phenanthrene core structure but differs in functional groups and biological activity.

    Testosterone: Another steroid hormone with a similar core structure but different functional groups and effects.

    Estradiol: A steroid hormone with a similar structure but distinct biological roles.

Uniqueness

5alpha-androstan-3alpha,17beta-diol 3-acetate is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance.

Properties

CAS No.

1600-76-6

Molecular Formula

C21H34O3

Molecular Weight

334.5 g/mol

IUPAC Name

[(3R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C21H34O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h14-19,23H,4-12H2,1-3H3/t14-,15+,16-,17-,18-,19-,20-,21-/m0/s1

InChI Key

MENYRVLDWKVWLK-YRQPXTNQSA-N

Isomeric SMILES

CC(=O)O[C@@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)C

SMILES

CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4O)C)C

Canonical SMILES

CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4O)C)C

Origin of Product

United States

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